4-Hydroxy-3-nitropyridineN-oxide
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Overview
Description
4-Hydroxy-3-nitropyridineN-oxide is a chemical compound with the molecular formula C5H4N2O4 and a molecular weight of 156.1 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its nitro group at the third position and a hydroxyl group at the fourth position on the pyridine ring, along with an N-oxide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy-3-nitropyridineN-oxide can be synthesized through the nitration of 4-hydroxypyridine. The nitration process typically involves the use of nitric acid and sulfuric acid as reagents . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the pyridine ring.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-3-nitropyridineN-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.
Substitution: Reagents like phosphorus pentachloride (PCl5) and phosphorus oxychloride (POCl3) are employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of chloro or ethoxy derivatives.
Scientific Research Applications
4-Hydroxy-3-nitropyridineN-oxide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-nitropyridineN-oxide involves its interaction with molecular targets and pathways within biological systems. The compound’s nitro and hydroxyl groups play a crucial role in its reactivity and interactions. It can participate in redox reactions, influencing cellular processes and signaling pathways. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Hydroxy-3-nitropyridine: Similar structure but lacks the N-oxide group.
2-Hydroxy-5-nitropyridine: Differently positioned hydroxyl and nitro groups.
5-Bromo-2-hydroxy-3-nitropyridine: Contains a bromine atom in addition to the hydroxyl and nitro groups.
Uniqueness: 4-Hydroxy-3-nitropyridineN-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where the N-oxide functionality is required .
Properties
Molecular Formula |
C5H2N2O4 |
---|---|
Molecular Weight |
154.08 g/mol |
IUPAC Name |
6-nitro-7-oxa-2-azabicyclo[2.2.1]hepta-1,3,5-trien-5-ol |
InChI |
InChI=1S/C5H2N2O4/c8-4-2-1-6-5(11-2)3(4)7(9)10/h1H,(H,6,8) |
InChI Key |
CZUBIVNEJAUSLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=C(C(=N1)O2)[N+](=O)[O-])O |
Origin of Product |
United States |
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